N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-22-14-5-4-12-17-18-13(20(12)19-14)7-16-15(21)9-2-3-10-11(6-9)24-8-23-10/h2-6H,7-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQJWAMJCZATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression through their recognition of acetylated histone tails.
Mode of Action
The compound acts as a bivalent inhibitor of BRD4. Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to the downregulation of c-Myc , a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The compound’s action on BRD4 affects the c-Myc pathway . c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is associated with a variety of cancers. By inhibiting BRD4 and downregulating c-Myc, the compound can exert antiproliferative effects.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety linked to a triazolo[4,3-b]pyridazine. The molecular formula is , with a molecular weight of approximately 314.30 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₄ |
| Molecular Weight | 314.30 g/mol |
| Chemical Structure | Chemical Structure |
The primary mechanism of action for this compound involves its interaction with specific protein targets in the body. Notably, it has been shown to inhibit bromodomain and extraterminal (BET) proteins , which play crucial roles in gene regulation and oncogenesis. By binding to these proteins, the compound can downregulate oncogenes such as c-Myc , leading to potential therapeutic effects in cancer treatment .
3.1 Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Inhibition of Oncogenes : The compound effectively inhibits the expression of c-Myc and other oncogenes associated with tumor growth .
- Cell Proliferation Studies : Various studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines through apoptosis induction .
3.2 Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects:
- COX Inhibition : It has been screened as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies showed significant inhibition of COX-2 activity .
- Reduction of Inflammatory Markers : The compound was found to lower levels of pro-inflammatory cytokines such as IL-1β in experimental models .
4.1 Pharmacological Evaluations
Several studies have explored the pharmacological profile of this compound:
- Study A : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
4.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Observed Activity |
|---|---|
| Methoxy Group | Enhanced binding affinity to BET proteins |
| Dioxole Moiety | Increased anti-inflammatory activity |
5. Conclusion
This compound represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Its ability to inhibit critical pathways involved in tumorigenesis and inflammation underscores its potential as a therapeutic agent.
Future research should focus on optimizing its pharmacokinetic properties and conducting clinical trials to evaluate its efficacy and safety in humans.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolopyridazine Derivatives
Table 1: Comparison with Triazolopyridazine-Based Carboxamides
Key Insights :
Triazolopyrimidine Carboxamides
Table 2: Comparison with Triazolopyrimidine Analogues
Key Insights :
- Core difference : Triazolopyrimidine () vs. triazolopyridazine (target). Pyridazine’s additional nitrogen atom may alter electronic properties and binding affinity.
- Substituent diversity : compounds feature bulky trimethoxyphenyl groups, which could enhance target selectivity but reduce solubility compared to the target’s benzodioxole .
Benzodioxole-Containing Analogues
Table 3: Comparison with Benzodioxole-Linked Heterocycles
Key Insights :
- Both compounds share a benzodioxole moiety , but the target’s triazolopyridazine core vs. oxadiazole-pyrazole () suggests divergent pharmacological targets (e.g., kinase inhibition vs. antimicrobial activity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
